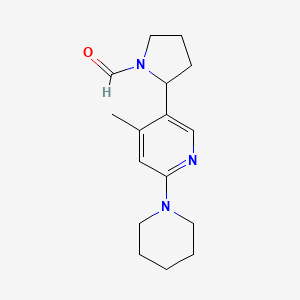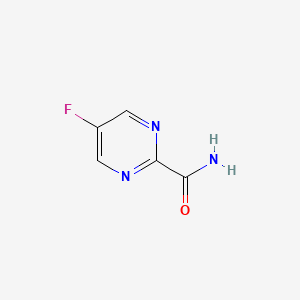
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol is a complex organic compound that features a triazole ring, a fluorinated aromatic ring, and a nitrophenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the amino and fluorophenyl groups. The final step involves the nitration of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is essential to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives and fluorinated aromatic compounds. Examples are:
- 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
Uniqueness
What sets 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H12FN5O3 |
|---|---|
Peso molecular |
329.29 g/mol |
Nombre IUPAC |
2-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN5O3/c16-9-3-1-8(2-4-9)13(17)15-18-14(19-20-15)11-7-10(21(23)24)5-6-12(11)22/h1-7,13,22H,17H2,(H,18,19,20) |
Clave InChI |
NERDTPXOVZNQGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=C(C=CC(=C3)[N+](=O)[O-])O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


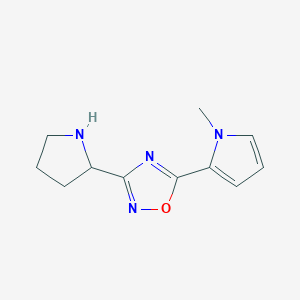

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)
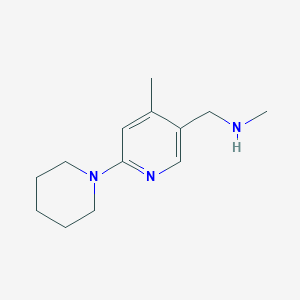

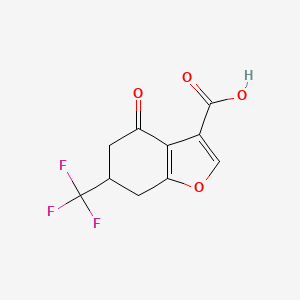
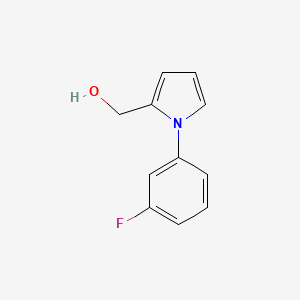
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)

